N-甲基-D-葡糖胺盐酸盐

描述

N-Methyl-D-glucamine Hydrochloride, also known as Meglumine, is a sorbitol-derived amino sugar . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent . Salts of N-Methyl-D-glucamine have also been used for X-ray contrast media and nuclear imaging agents .

Synthesis Analysis

N-Methyl-D-glucamine acts as a catalyst in one-pot synthesis of pyranopyrazole derivatives . It has also been used in the functionalization of graphene oxide, resulting in the synthesis of NMDG@GO for further use in studies .

Molecular Structure Analysis

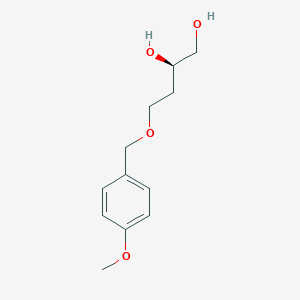

The molecular formula of N-Methyl-D-glucamine Hydrochloride is C7H18ClNO5 . The IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride . The InChI is InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H/t4-,5+,6+,7+;/m0./s1 .

Chemical Reactions Analysis

N-Methyl-D-glucamine has been used in the preparation of acute brain slices using an optimized N-Methyl-D-glucamine protective recovery method . This method has been validated for enhancing neuronal preservation and overall brain slice viability .

Physical And Chemical Properties Analysis

N-Methyl-D-glucamine Hydrochloride is a solid at 20°C . Its molecular weight is 231.67 g/mol .

科学研究应用

医学影像中的造影剂

N-甲基-D-葡糖胺,与碘化有机化合物一起使用时,用作医学影像中的造影剂。它通过增加不同组织之间的对比度来增强 X 射线成像技术中结构的可见度。 这种应用在诊断中至关重要,特别是在 CT 扫描和血管造影等程序中 .

离子交换树脂

该化合物在用于选择性螯合硼离子的离子交换树脂中具有价值。 这种树脂在水处理过程和分析化学中必不可少,用于根据离子相互作用分离和纯化混合物 .

药物赋形剂

作为赋形剂,N-甲基-D-葡糖胺盐酸盐在稳定活性药物成分和确保药物一致递送方面发挥作用。 它用于改善药物的特性,例如溶解度和稳定性 .

化妆品应用

在化妆品中,它因其保湿特性而作为皮肤调理剂发挥作用,有助于保留皮肤表面的水分,从而改善保湿和弹性 .

表面活性剂的合成

它参与表面活性剂的合成,表面活性剂是降低两种液体之间或液体和固体之间表面张力的化合物。 这些试剂广泛应用于洗涤剂、乳化剂和分散剂中 .

实验室染料和试剂

N-甲基-D-葡糖胺盐酸盐用于制备实验室染料和试剂。 它作为与某些酸形成盐的碱,然后用于各种化学分析和研究应用 .

有机合成中的催化剂

它充当通过一锅反应合成吡喃并吡唑衍生物的催化剂。 这些衍生物具有多种应用,包括药物化学和材料科学 .

用于砷去除的水处理

该化合物用于制备水溶性聚合物,该聚合物可有效地从水源中选择性去除砷。 为实现此目的开发含有 N-甲基-D-葡糖胺盐酸盐的树脂和凝胶对于环境安全和公共卫生至关重要 .

作用机制

Target of Action

N-Methyl-D-glucamine Hydrochloride, also known as Meglumine, is a sorbitol-derived amino sugar . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent .

Mode of Action

It is known to act as a catalyst in one-pot synthesis of pyranopyrazole derivatives .

Biochemical Pathways

It is used in the development of various resins and gels containing n-methyl-d-glucamine to remove different oxyanions .

Pharmacokinetics

It is known that meglumine is a poorly metabolized derivative of sorbitol .

Result of Action

Meglumine is used to increase the aqueous solubility of lipophilic drugs and improve their absorption . In its conjugated form, it is used as a contrast agent .

Action Environment

It is known that it can be used as a reactant to prepare water-soluble polymer for the selective removal of arsenic from aqueous water .

安全和危害

属性

IUPAC Name |

6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPZZAVJXDZHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956956 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35564-86-4 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

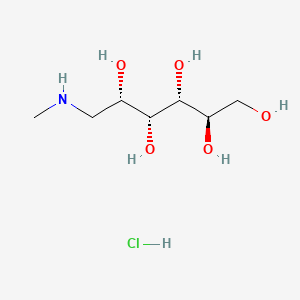

Q1: Why is N-Methyl-D-glucamine Hydrochloride used in studying the pore-forming activity of Cry toxins?

A1: N-Methyl-D-glucamine Hydrochloride is used as a marker molecule in assays designed to assess the pore-forming ability of Cry toxins, like Cry1Aa, produced by Bacillus thuringiensis. These toxins target insect midgut cells and form pores in the cell membrane, leading to cell death. Researchers can track the permeation of N-Methyl-D-glucamine Hydrochloride, alongside other molecules of varying sizes, through the formed pores. This provides information about the size and characteristics of the pores created by the toxin.

Q2: What do the results using N-Methyl-D-glucamine Hydrochloride reveal about the role of helix 3 and helix 4 in Cry1Aa toxin pore formation?

A2: The research papers demonstrate that mutations in both helix 3 and helix 4 of the Cry1Aa toxin can significantly affect its pore-forming ability. When mutations reduced the toxin's ability to form pores, the permeability of the membrane to N-Methyl-D-glucamine Hydrochloride was reduced proportionally to the reduction in permeability to other tested molecules. This suggests that the mutations primarily impacted the toxin's capacity to form pores, rather than altering the selectivity or properties of the formed pores.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)

![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)

![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)

![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)